molecular formula C16H17Cl2N3O3 B6029096 ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

Cat. No. B6029096
M. Wt: 370.2 g/mol
InChI Key: GRQMZBZAOSUCAS-UHFFFAOYSA-N
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Description

Ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolone derivative that has been synthesized using different methods. The purpose of

Mechanism of Action

The exact mechanism of action of ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It has also been reported to modulate the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to have antitumor activity in some cancer cell lines. In addition, it has been tested for its ability to control pests and diseases in crops, with promising results.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate in lab experiments include its low toxicity, high potency, and broad spectrum of activity. However, its limitations include its poor solubility in water and some organic solvents, which can make it difficult to work with.

Future Directions

There are several future directions for the research on ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the study of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate its mechanism of action and to explore its potential use in material science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new derivatives with improved properties.

Synthesis Methods

Ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can be synthesized using different methods. One of the commonly used methods is the reaction between 3,4-dichlorobenzoyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then treated with ethyl acetate to obtain the final compound. Other methods such as the use of different reagents and solvents have also been reported.

Scientific Research Applications

Ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential use in cancer therapy. In agricultural chemistry, this compound has been tested for its ability to control pests and diseases in crops. In material science, it has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

ethyl 2-[4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3/c1-4-24-14(22)8-21-10(3)15(9(2)20-21)19-16(23)11-5-6-12(17)13(18)7-11/h5-7H,4,8H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQMZBZAOSUCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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